1-(4-(3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)-2-phenylbutan-1-one

Physicochemical profiling Lipophilicity Drug-likeness

1-(4-(3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)-2-phenylbutan-1-one (CAS 1428358-54-6, molecular formula C20H27N3O3, MW 357.454 g/mol) is a synthetic small molecule belonging to the 1,2,4-oxadiazole-piperidine chemotype. The scaffold features a 1,2,4-oxadiazole ring substituted at the 3-position with a 2-methoxyethyl chain, linked via the 5-position to a piperidine ring, which in turn is N-acylated with a 2-phenylbutan-1-one moiety.

Molecular Formula C20H27N3O3
Molecular Weight 357.454
CAS No. 1428358-54-6
Cat. No. B2480793
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-(3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)-2-phenylbutan-1-one
CAS1428358-54-6
Molecular FormulaC20H27N3O3
Molecular Weight357.454
Structural Identifiers
SMILESCCC(C1=CC=CC=C1)C(=O)N2CCC(CC2)C3=NC(=NO3)CCOC
InChIInChI=1S/C20H27N3O3/c1-3-17(15-7-5-4-6-8-15)20(24)23-12-9-16(10-13-23)19-21-18(22-26-19)11-14-25-2/h4-8,16-17H,3,9-14H2,1-2H3
InChIKeyLVGPCAWRFQNOCY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-(3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)-2-phenylbutan-1-one (CAS 1428358-54-6): Structural Identity and Physicochemical Baseline for Procurement Decisions


1-(4-(3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)-2-phenylbutan-1-one (CAS 1428358-54-6, molecular formula C20H27N3O3, MW 357.454 g/mol) is a synthetic small molecule belonging to the 1,2,4-oxadiazole-piperidine chemotype [1]. The scaffold features a 1,2,4-oxadiazole ring substituted at the 3-position with a 2-methoxyethyl chain, linked via the 5-position to a piperidine ring, which in turn is N-acylated with a 2-phenylbutan-1-one moiety. Predicted physicochemical properties include a calculated logP of approximately 1.70–2.96 (depending on the computational model), a topological polar surface area consistent with moderate membrane permeability, and a predicted boiling point of ~607 °C [2]. This compound is offered exclusively for non-human research use and has not been registered in major bioactivity databases such as ChEMBL or PubChem with confirmed assay results.

Why 1-(4-(3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)-2-phenylbutan-1-one Cannot Be Replaced by Generic In-Class Analogs


Within the 1,2,4-oxadiazole-piperidine class, the nature of the 3-position substituent on the oxadiazole ring is a critical determinant of target engagement, selectivity, and physicochemical properties. Published structure–activity relationship (SAR) studies on N-arylpiperidine oxadiazoles demonstrate that replacing a 3-methyl group with a 3-(2-methoxyethyl) chain alters both lipophilicity (predicted ΔlogP of +0.3 to +1.0 units) and hydrogen-bonding capacity, which can shift receptor selectivity profiles [1]. For example, the 3-methyl analog N-((1S)-3-(4-(3-methyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl)-1-phenylbutyl)cyclobutanecarboxamide exhibits potent CCR5 antagonism (IC50 = 21.4 nM) [2]. Simple substitution with a generic 3-methyl-, 3-phenyl-, or 3-ethyl-oxadiazole-piperidine analog without experimental validation would disregard these SAR-dictated differences in target affinity and ADME properties. The 2-methoxyethyl group introduces an ether oxygen capable of acting as a hydrogen-bond acceptor—absent in alkyl-substituted analogs—that may confer distinct binding interactions and metabolic stability profiles.

Quantitative Differentiation Evidence for 1-(4-(3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)-2-phenylbutan-1-one (CAS 1428358-54-6) Against Closest Analogs


Predicted Lipophilicity (logP) Comparison: 2-Methoxyethyl vs. 3-Methyl Oxadiazole Substituent

The 2-methoxyethyl substituent at the oxadiazole 3-position increases predicted lipophilicity relative to the 3-methyl analog. Computational predictions from the ZINC15 database indicate a logP of approximately 1.70 for the target compound [1], while the 3-methyl analog 1-(4-(3-methyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl)-4-phenylbutan-1-one (C18H23N3O2, MW ~313) is predicted to have a lower logP (~1.2–1.4 by comparable methods). The additional ~0.3–0.5 logP units may enhance membrane permeability but reduce aqueous solubility—a trade-off relevant for cell-based assay design. This difference is computationally derived and has not been experimentally validated for the target compound.

Physicochemical profiling Lipophilicity Drug-likeness

Hydrogen-Bond Acceptor Capacity: Ether Oxygen in 2-Methoxyethyl vs. Alkyl Substituents

The 2-methoxyethyl group introduces an ether oxygen atom (hydrogen-bond acceptor) at the oxadiazole 3-position side chain that is absent in 3-methyl, 3-ethyl, or 3-phenyl analogs [1]. In the published CB2 agonist series, N-arylpiperidine oxadiazoles with hydrogen-bond-capable substituents demonstrated altered selectivity profiles (CB2 vs. CB1) and metabolic stability compared to alkyl-only analogs [2]. The ether oxygen of the target compound may form additional hydrogen bonds with receptor residues or metabolic enzymes, potentially differentiating its pharmacology from the 3-methyl analog (which showed CCR5 IC50 = 21.4 nM [3]) or the 3-isopropyl analog. However, no direct binding or functional assay data exist for the target compound to confirm this hypothesis.

Molecular recognition Ligand-receptor interactions SAR

Scaffold Topology: 4-Piperidinyl-Oxadiazole vs. Alternative Linkage Regioisomers

The target compound features a 4-piperidinyl-1,2,4-oxadiazole connectivity (oxadiazole 5-position attached to piperidine 4-position) with N-acylation by 2-phenylbutan-1-one. This scaffold topology is distinct from 2-piperidinyl-oxadiazole regioisomers (e.g., CAS 915920-01-3) and from N-arylamide oxadiazoles where the amide linkage is reversed. Published SAR demonstrates that the 4-piperidinyl topology provides conformational constraint that improved stability and maintained potency in CB2 agonist series compared to more flexible N-arylamide analogs [1]. The specific N-acyl substituent (2-phenylbutan-1-one) in the target compound provides a chiral center at the alpha-carbon of the phenylbutanoyl group—a feature absent in symmetrical N-acyl analogs—which may confer stereoselective target interactions. No experimental affinity data are available for this specific scaffold-acyl combination.

Scaffold design Conformational constraint CB2 agonism

Predicted Aqueous Solubility: Impact of 2-Methoxyethyl Chain on logS

Computational solubility predictions indicate moderate aqueous solubility for the target compound. The MMsINC database reports a predicted logS of approximately -3.02 for a compound sharing the same molecular formula (C20H27N3O3) [1]. For comparison, the 3-methyl analog 1-(4-(3-methyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl)-4-phenylbutan-1-one (C18H23N3O2, lower MW) is predicted to have higher solubility (estimated logS ~ -2.5 to -2.8) due to lower lipophilicity and molecular weight. The 2-methoxyethyl chain in the target compound contributes additional hydrophobic surface area (estimated +0.3–0.5 kcal/mol desolvation penalty) relative to the 3-methyl congener. All solubility values are computational estimates; experimental solubility determination is recommended before designing dose-response or in vivo studies.

Solubility Formulation Assay compatibility

Class-Level Biological Target Space: 1,2,4-Oxadiazole-Piperidine Chemotype Activity Spectrum

The 1,2,4-oxadiazole-piperidine chemotype has demonstrated activity across multiple target classes. Closely related analogs have shown: (a) CCR5 antagonism with IC50 = 21.4 nM (3-methyl analog in HeLa-P4 cells) [1]; (b) CB2 receptor agonism with EC50 values in the 100–500 nM range for N-arylpiperidine oxadiazoles [2]; and (c) FXR antagonism / PXR agonism with IC50 values as low as 0.58 μM for optimized 3-(2-naphthyl)-substituted derivatives in HepG2 cells [3]. The target compound's 2-methoxyethyl substituent may shift this activity profile toward or away from specific targets within this space. No direct target engagement data exist for the target compound; all biological activity inferences are class-level projections based on structurally analogous compounds.

GPCR targets Nuclear receptors Target engagement

Recommended Research Application Scenarios for 1-(4-(3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)-2-phenylbutan-1-one (CAS 1428358-54-6) Based on Differentiated Evidence


SAR Library Expansion: Probing the Effect of 3-Position Ether Substituents on Oxadiazole-Piperidine Pharmacology

This compound is best deployed as a structural diversity element in SAR studies exploring how 3-position substituents on the 1,2,4-oxadiazole ring modulate target affinity and selectivity. The 2-methoxyethyl group introduces an ether H-bond acceptor not present in published 3-methyl, 3-ethyl, or 3-phenyl analogs [1]. Researchers can compare this compound's activity profile against the 3-methyl analog (CCR5 IC50 = 21.4 nM, established baseline) to determine whether the ether oxygen enhances or diminishes activity at CCR5, CB2, FXR, or other targets within the chemotype's known activity space [2].

Metabolic Stability Assessment: Evaluating the Impact of 3-(2-Methoxyethyl) Substitution on CYP450-Mediated Oxidation

The 2-methoxyethyl chain introduces sites for potential O-dealkylation by CYP450 enzymes—a metabolic liability not present in 3-alkyl analogs. Published work on N-arylpiperidine oxadiazoles identified metabolic stability as a key optimization parameter, with the constrained piperidine scaffold offering improved stability over flexible N-arylamide analogs [1]. This compound can serve as a probe substrate in liver microsome or hepatocyte stability assays to determine whether the 2-methoxyethyl group confers favorable (reduced clearance) or unfavorable (increased O-dealkylation) metabolic properties relative to 3-methyl or 3-isopropyl comparators.

Physicochemical Profiling and Formulation Development for Low-Solubility Oxadiazole-Piperidine Candidates

With a predicted logP of ~1.70 and logS of ~ -3.02 [1], this compound represents a moderately lipophilic, low-solubility member of the oxadiazole-piperidine class. It is suitable for use as a reference compound in developing solubilization strategies (co-solvent systems, cyclodextrin complexation, nanoformulation) for the broader chemotype. Its solubility profile, driven by the 2-methoxyethyl chain, is expected to be intermediate between more soluble 3-methyl analogs (logS ~ -2.5) and highly insoluble 3-aryl derivatives, making it a useful calibration point for formulation scientists.

Computational Docking and Pharmacophore Model Validation

The unique combination of structural features—a chiral N-(2-phenylbutanoyl) group, a 4-piperidinyl-1,2,4-oxadiazole core, and a 3-(2-methoxyethyl) substituent—makes this compound valuable for validating computational docking models and pharmacophore hypotheses. Its predicted logP and H-bond acceptor count can be used to calibrate scoring functions, while its lack of published bioactivity data makes it a true 'blind' test compound for prospective virtual screening campaigns. The 3-methyl analog (CCR5 IC50 = 21.4 nM) provides a well-characterized comparator for assessing whether docking algorithms correctly rank-order the two compounds [2].

Quote Request

Request a Quote for 1-(4-(3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)-2-phenylbutan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.